

Navigating the Bioactive Landscape of Fluorinated Piperidines: A Comparative Guide

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Compound of Interest

Compound Name: **3,3-Difluoropiperidin-4-OL**

Cat. No.: **B572812**

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For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of the biological activity of 3,3-difluoro- and 4,4-difluoropiperidine derivatives, with a primary focus on their activity as Dopamine D4 Receptor (D4R) antagonists. While specific data on **3,3-Difluoropiperidin-4-ol** derivatives remains limited in the public domain, this comparison of structurally related analogs provides valuable insights into structure-activity relationships (SAR) and potential therapeutic applications.

Comparative Biological Activity of Fluorinated Piperidine Derivatives

The introduction of gem-difluoro groups onto the piperidine ring has been explored as a strategy to enhance the potency and metabolic stability of drug candidates. The following tables summarize the in vitro binding affinities of various 3,3-difluoro- and 4,4-difluoropiperidine derivatives for the human Dopamine D4 Receptor (hD4R).

Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives as D4R Antagonists

| Compound ID | R Group (Phenoxy Moiety) | K _i (nM)[1] |
|-------------|--------------------------|--|
| 7a | 4-Fluorophenyl | 140 |
| 7b | 3,4-Difluorophenyl | 210 |
| 7c | 4-Fluoro-3-methylphenyl | 320 |

Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Derivatives as D4R Antagonists

| Compound ID | R Group (Phenoxy Moiety) | K _i (nM)[1] |
|-------------|--|--|
| 8a | 4-Fluorophenyl | 220 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
| 9n | 3,4-Difluorophenoxy (imidazo[1,2-a]pyridine analog) | 46.8 |
| 9o | 3-Fluorophenoxy (imidazo[1,2-a]pyridine analog) | 85 |
| 9p | 4-Fluorophenoxy (imidazo[1,2-a]pyridine analog) | 73 |

Experimental Protocols

The following section details the methodology used to determine the biological activity of the fluorinated piperidine derivatives.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of the test compounds for the human Dopamine D4 receptor.

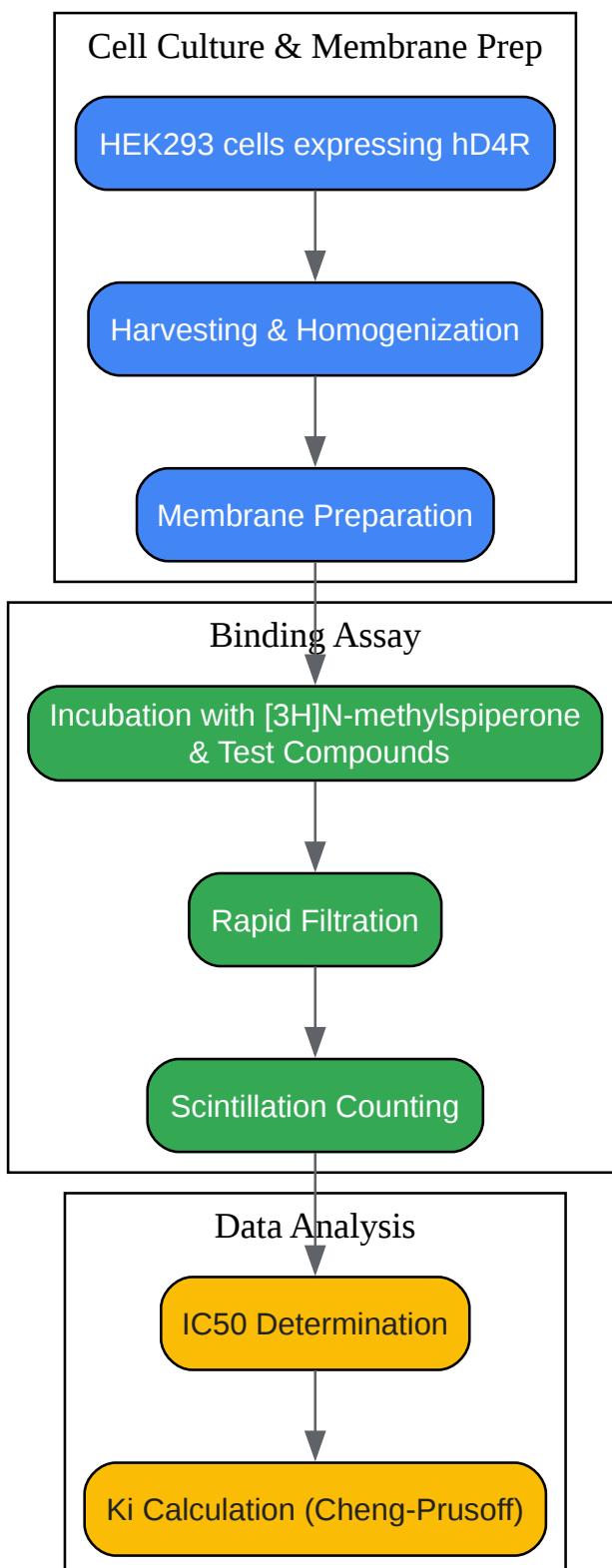
Methodology: The K_i values were determined by competitive inhibition of the binding of a radiolabeled ligand, [3 H]N-methylspiperone, to membranes harvested from HEK293 cells stably expressing the human Dopamine D4 receptor.[\[1\]](#)

Procedure:

- Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the human Dopamine D4 receptor were cultured under standard conditions. The cells were harvested, and cell membranes were prepared by homogenization and centrifugation.
- Binding Assay: The assay was performed in a competitive binding format. A constant concentration of [3 H]N-methylspiperone was incubated with the cell membranes in the presence of varying concentrations of the test compounds.
- Incubation and Filtration: The reaction mixtures were incubated to allow for binding to reach equilibrium. Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.
- Radioactivity Measurement: The amount of radioactivity trapped on the filters, representing the bound [3 H]N-methylspiperone, was quantified using a scintillation counter.
- Data Analysis: The data were analyzed using non-linear regression to determine the IC_{50} value for each compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The K_i values were then calculated from the IC_{50} values using the Cheng-Prusoff equation. All experiments were performed in triplicate.[\[1\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the Dopamine D4 Receptor binding assay.

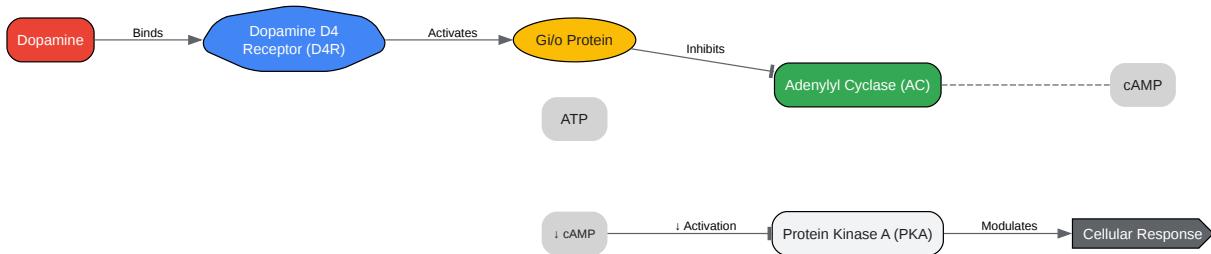


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Caption: Workflow for the Dopamine D4 Receptor competitive binding assay.

Signaling Pathway of Dopamine D4 Receptor

The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric processes. Its activation by dopamine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.



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